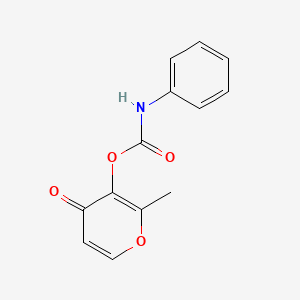
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid is a complex organic compound that features a brominated thiophene ring and a diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Diazepane: The diazepane ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling Reaction: The brominated thiophene and diazepane are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the bromine atom or the diazepane ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include debrominated thiophene or reduced diazepane derivatives.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and diazepane moiety are likely involved in binding interactions with these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)propanoic acid: Similar structure but with a propanoic acid group.
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
The uniqueness of 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid lies in its specific combination of functional groups, which may confer unique biological activity or reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C16H23BrN2O4S |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(22)19-8-4-7-18(9-10-19)13(14(20)21)11-5-6-12(17)24-11/h5-6,13H,4,7-10H2,1-3H3,(H,20,21) |
Clave InChI |
HFEBOIDJFKSHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(S2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018797.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018798.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12018799.png)


![3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12018821.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)


